Tropicamide is a synthetic antimuscarinic agent widely utilized in ophthalmological research. It belongs to the class of anticholinergic drugs that competitively antagonize the action of acetylcholine at muscarinic receptors. [] While commonly known for its mydriatic and cycloplegic properties, Tropicamide finds application in various scientific research domains beyond clinical practice. []
One method for resolving racemic tropicamide involves reacting it with a chiral resolving agent, such as lactic acid, in a chiral solvent. [] This reaction yields two chiral salts with differing solubilities. Separation of these salts via crystallization, followed by basification, allows for the isolation of optically active tropicamide isomers. []
Tropicamide exerts its effects by competitively binding to muscarinic acetylcholine receptors, particularly the M4 subtype. [] By blocking the action of acetylcholine at these receptors, Tropicamide inhibits parasympathetic nerve impulses, leading to relaxation of the iris sphincter muscle and ciliary muscle. This mechanism results in mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation), respectively. [, , ]
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9